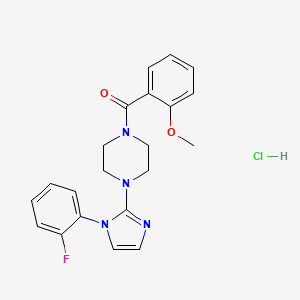

(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride is a compound of significant interest in scientific research, particularly within chemistry, biology, and pharmacology. It consists of an imidazole ring, a piperazine moiety, and two distinct phenyl groups—one of which is fluorinated and the other methoxylated. Its unique structure allows for a range of interactions and properties that can be harnessed in various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride typically involves multi-step organic reactions. One common route begins with the preparation of 2-fluorophenylimidazole from 2-fluoroaniline, followed by the formation of an intermediate imidazole derivative. This is then reacted with a piperazine derivative under specific conditions to yield the final compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the presence of a base like triethylamine to facilitate the reaction. Purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Industrial Production Methods

Industrial production of this compound would scale up the laboratory synthesis protocols, emphasizing the use of continuous flow reactors to optimize the yield and purity. Large-scale synthesis may involve automated systems to precisely control reaction conditions and efficient purification technologies to handle bulk quantities of intermediates and final products.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety.

Reduction: : Selective reduction reactions can modify the imidazole ring or the piperazine moiety.

Substitution: : Electrophilic aromatic substitution is common, especially on the fluorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation. Reductive agents like lithium aluminum hydride (LiAlH4) are common for reduction reactions. Conditions typically involve controlled temperature and solvent environments to achieve desired products.

Major Products

Oxidation Products: : Modified phenyl rings with additional hydroxyl or carbonyl groups.

Reduction Products: : Altered imidazole rings with hydrogenated bonds.

Substitution Products: : Halogenated or nitrated derivatives of the phenyl rings.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders. Its ability to interact with neurotransmitter receptors suggests it may modulate pathways relevant to these conditions.

Case Study : Research indicates that compounds with similar structures have shown promise in treating anxiety and depression by acting as serotonin receptor modulators. The specific interactions of (4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride with these receptors could provide insights into developing new antidepressants.

Biological Research

In biological studies, this compound is investigated for its interactions with various biological targets, including enzymes and receptors. The imidazole ring is known for its role in binding to metal ions, which can influence enzyme activity.

Research Findings : Studies have shown that imidazole derivatives can act as inhibitors for certain enzymes involved in cancer progression. The potential of this compound as an anticancer agent is being evaluated through in vitro assays.

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for further derivatization, leading to the creation of more complex molecules with potential pharmaceutical applications.

Synthesis Techniques : The synthesis typically involves multi-step reactions starting from commercially available precursors. Reaction conditions often include the use of solvents like dimethylformamide and bases such as triethylamine to facilitate the formation of the desired product.

Mecanismo De Acción

The mechanism by which (4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride exerts its effects involves binding to molecular targets such as enzymes or receptors. It can interact with neurotransmitter receptors, modulating their activity and influencing cellular signaling pathways. The presence of the fluorine atom and methoxy group can significantly impact its binding affinity and specificity, making it a valuable compound for probing molecular interactions and pathways.

Comparación Con Compuestos Similares

Unique Features

The combination of a fluorophenyl group with an imidazole ring and a methoxyphenyl moiety.

The specific arrangement of functional groups allows for versatile chemical reactivity and biological activity.

List of Similar Compounds

(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazine

(4-(1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

(4-(1-(4-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

These related compounds share structural motifs but differ in their specific substituents, impacting their chemical and biological properties.

Does this cover the depths you were looking for?

Actividad Biológica

The compound (4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C23H26FN5O3·HCl

- Molecular Weight : 439.5 g/mol

Structural Representation

| Component | Description |

|---|---|

| Phenyl Groups | Two aromatic rings contribute to the lipophilicity and potential receptor interactions. |

| Fluorine Atom | The presence of fluorine may enhance metabolic stability and binding affinity. |

| Piperazine Ring | Known for its role in various pharmacological agents, influencing central nervous system activity. |

The biological activity of this compound is attributed to its interaction with various biological targets, including:

- Receptors : It may act as an antagonist or agonist at certain neurotransmitter receptors, particularly in the central nervous system.

- Enzymatic Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism or signal transduction pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity : Studies have shown that similar compounds with imidazole and piperazine moieties can exhibit antidepressant effects by modulating serotonin and norepinephrine levels.

- Antitumor Activity : Preliminary data suggest cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Case Studies

- Antidepressant Efficacy :

- Antitumor Effects :

Summary of Biological Activities

Propiedades

IUPAC Name |

[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2.ClH/c1-28-19-9-5-2-6-16(19)20(27)24-12-14-25(15-13-24)21-23-10-11-26(21)18-8-4-3-7-17(18)22;/h2-11H,12-15H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUASKRPVWJDPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.